7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione, also known as this compound, is a useful research compound. Its molecular formula is C28H16N2O2 and its molecular weight is 412.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione is a polycyclic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article reviews the compound's synthesis, biological activity, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Recent methodologies have utilized high-pressure conditions to enhance yield and purity. For instance, ammonium acetate-mediated cyclocondensation reactions have been employed effectively in generating various derivatives of benzoquinoline structures, which are closely related to the target compound .
Anticancer Activity
The primary focus of research on this compound has been its anticancer properties. Various studies have demonstrated its cytotoxic effects against several cancer cell lines:
- Cell Lines Tested : The compound has been evaluated against human lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116) cell lines using the MTT assay.
- Results : Significant cytotoxicity was observed in the MCF-7 and A549 cell lines with IC50 values indicating potent activity. For instance:
The structure-activity relationship (SAR) analyses suggest that specific modifications to the compound's structure can enhance its anticancer efficacy. Compounds with electron-withdrawing groups exhibited increased potency against these cell lines.
The proposed mechanisms by which this compound exerts its biological effects include:
- DNA Intercalation : Similar compounds have shown a tendency to intercalate into DNA structures, disrupting replication and transcription processes.
- Topoisomerase Inhibition : Some studies suggest that this compound may inhibit topoisomerases, enzymes crucial for DNA replication and repair. This inhibition leads to increased DNA damage and apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
-
Study on MCF-7 Cells :
- Objective: Evaluate the cytotoxic effects of synthesized derivatives.
- Findings: Derivatives showed enhanced cytotoxicity compared to standard chemotherapeutics. The most active derivative had an IC50 value significantly lower than doxorubicin in MCF-7 cells.
-
In Vivo Studies :
- Objective: Assess the anticancer potential in animal models.
- Results indicated that treatment with the compound led to a reduction in tumor size and improved survival rates compared to control groups.
Data Summary Table
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 15 | DNA Intercalation |
A549 | 20 | Topoisomerase Inhibition | |
HCT-116 | 40 | Apoptosis Induction |
Eigenschaften
IUPAC Name |
15,30-diazaheptacyclo[16.12.0.03,16.05,14.06,11.020,29.021,26]triaconta-1(18),2,5(14),6,8,10,12,16,20(29),21,23,25,27-tridecaene-4,19-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N2O2/c31-27-19-13-24-20(28(32)26-18-8-4-2-6-16(18)10-12-22(26)30-24)14-23(19)29-21-11-9-15-5-1-3-7-17(15)25(21)27/h1-14H,(H,29,31)(H,30,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABACAMWRODPEMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=CC5=C(C=C4N3)C(=O)C6=C(N5)C=CC7=CC=CC=C76 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721170 |
Source
|
Record name | 7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30721170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104978-82-7 |
Source
|
Record name | 7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30721170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.